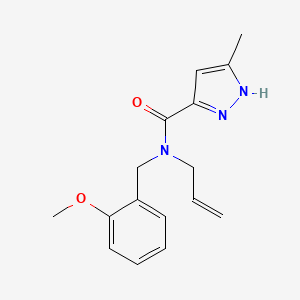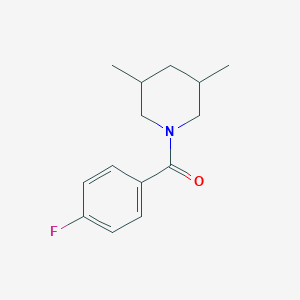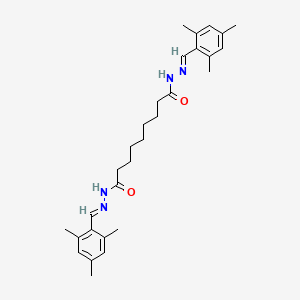
N'-(5-bromo-2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
Overview
Description
N'-(5-bromo-2-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, also known as Bromo-2-methoxybenzylidene hydrazide (BMH), is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
BMH has been found to have potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. BMH has been studied for its anti-tumor properties, as it has been found to induce apoptosis in cancer cells. Additionally, BMH has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress, making it a potential candidate for the development of anti-inflammatory and antioxidant drugs.
Mechanism of Action
The mechanism of action of BMH is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. BMH has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation, and NADPH oxidase (NOX), an enzyme that is involved in oxidative stress. Additionally, BMH has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BMH has been found to have several biochemical and physiological effects. In vitro studies have shown that BMH inhibits the activity of COX-2 and NOX, leading to a reduction in inflammation and oxidative stress. Additionally, BMH has been found to induce apoptosis in cancer cells, leading to a reduction in tumor growth. In vivo studies have shown that BMH has a low toxicity profile and does not cause significant changes in body weight or organ function.
Advantages and Limitations for Lab Experiments
One advantage of BMH is its low toxicity profile, which makes it a safe compound to use in lab experiments. Additionally, BMH is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of BMH is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are several future directions for research on BMH. One area of interest is the development of BMH-based drugs for the treatment of cancer, inflammation, and oxidative stress. Additionally, further studies are needed to elucidate the mechanism of action of BMH and to identify its molecular targets. Finally, studies on the pharmacokinetics and pharmacodynamics of BMH in vivo are needed to determine its potential as a therapeutic agent.
properties
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-11-3-6-14(7-4-11)22(19,20)18-17-10-12-9-13(16)5-8-15(12)21-2/h3-10,18H,1-2H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIQMFLMJRIGBZ-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{2-[3-(isopropylamino)-3-oxopropanoyl]carbonohydrazonoyl}benzoate](/img/structure/B3860330.png)


![7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B3860351.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B3860355.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3860364.png)

![2-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3860374.png)
![N-[4-(5-methoxypyridin-3-yl)phenyl]acetamide](/img/structure/B3860382.png)
![N'-[3-(benzyloxy)benzylidene]-4-tert-butylbenzohydrazide](/img/structure/B3860387.png)
![N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3860390.png)
![2-[(4-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B3860395.png)

![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B3860419.png)